

Spectroscopic and Structural Elucidation of Cryptomoscatone D2: A Technical Overview

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Compound of Interest

Compound Name: *Cryptomoscatone D2*

Cat. No.: B12387476

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This technical guide provides a comprehensive overview of the spectroscopic data for **Cryptomoscatone D2**, a naturally occurring α -pyrone isolated from *Cryptocarya moschata*. The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with its stereochemistry confirmed by total synthesis and comparison of spectroscopic data with the natural product. This document summarizes the key spectroscopic data and the experimental protocols typically employed for the isolation and characterization of this class of compounds.

Spectroscopic Data

The following tables summarize the key NMR and MS data for **Cryptomoscatone D2**, as established from its isolation from natural sources.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data are crucial for the determination of the carbon skeleton and the relative stereochemistry of **Cryptomoscatone D2**. The data presented here is based on the initial structure elucidation studies.

Table 1: ^1H NMR Spectroscopic Data for **Cryptomoscatone D2**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.08	d	9.5
3	6.92	dt	9.5, 6.8
4	2.45	m	
5	4.40	m	
6	3.85	m	
7	1.70	m	
8	3.95	m	
9	1.25	d	6.2
10	6.20	dd	15.8, 6.5
11	6.60	d	15.8
12-16 (Ph)	7.25-7.40	m	

Table 2: ^{13}C NMR Spectroscopic Data for **Cryptomoscatone D2**

Position	Chemical Shift (δ , ppm)
1	163.5
2	121.0
3	145.2
4	31.5
5	78.5
6	70.2
7	39.8
8	68.5
9	23.5
10	129.8
11	132.5
12	136.8
13, 17	127.8
14, 16	128.6
15	126.5

Mass Spectrometry (MS) Data

Electron Impact Mass Spectrometry (EIMS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for **Cryptomoscatone D2**

Technique	Key m/z values	Interpretation
EIMS	288 [M] ⁺	Molecular Ion
131	C ₉ H ₇ O ⁺ fragment	
105	C ₇ H ₅ O ⁺ fragment	
91	C ₇ H ₇ ⁺ fragment (tropylium ion)	

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of **Cryptomoscatone D2**. These protocols are based on standard practices for natural product chemistry.

Isolation of Cryptomoscatone D2

- Plant Material Collection and Extraction: The bark of *Cryptocarya moschata* is collected, air-dried, and ground into a fine powder. The powdered material is then subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane and methanol, to separate compounds based on their solubility.
- Chromatographic Separation: The crude extracts are concentrated under reduced pressure. The dichloromethane extract, which typically contains the α -pyrones, is subjected to column chromatography over silica gel.
- Fractionation: The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure **Cryptomoscatone D2**.

Spectroscopic Analysis

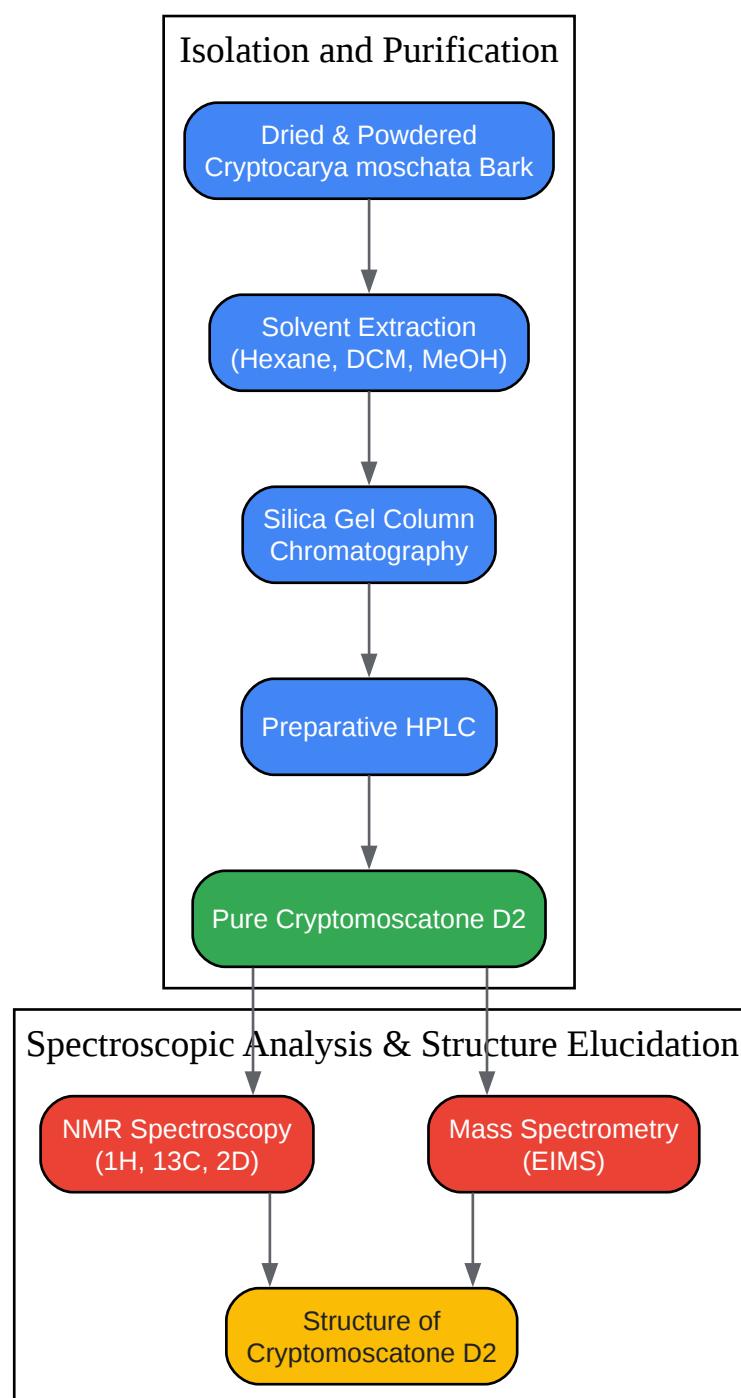
- NMR Spectroscopy:

- ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Coupling constants (J) are reported in Hertz (Hz).

- Mass Spectrometry:
 - Electron Impact Mass Spectrometry (EIMS) is performed on a mass spectrometer, typically with an ionization energy of 70 eV.
 - The sample is introduced directly or via a gas chromatograph.
 - The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which aids in confirming the molecular formula and aspects of the structure.

Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the isolation and characterization of **Cryptomoscatone D2**.



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Caption: Experimental workflow for the isolation and spectroscopic characterization of **Cryptomoscatone D2**.

This guide provides a foundational understanding of the spectroscopic characteristics of **Cryptomoscatone D2**. For more in-depth analysis, researchers are encouraged to consult the primary literature on its isolation and synthesis.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Cryptomoscatone D2: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12387476#spectroscopic-data-for-cryptomoscatone-d2-nmr-ms>

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